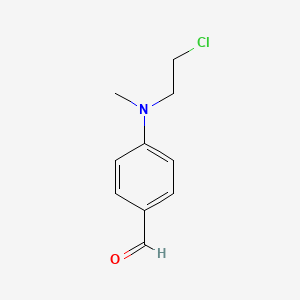

4-((2-Chloroethyl)(methyl)amino)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[2-chloroethyl(methyl)amino]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO/c1-12(7-6-11)10-4-2-9(8-13)3-5-10/h2-5,8H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYFULQJDHJGQKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCl)C1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6059100 | |

| Record name | Benzaldehyde, 4-[(2-chloroethyl)methylamino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94-31-5 | |

| Record name | 4-[(2-Chloroethyl)methylamino]benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-((2-Chloroethyl)methylamino)benzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094315 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, 4-[(2-chloroethyl)methylamino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzaldehyde, 4-[(2-chloroethyl)methylamino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-[(2-chloroethyl)methylamino]benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.111 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-[(2-Chloroethyl)methylamino]benzaldehyde | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9U2A67KF3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 4-((2-Chloroethyl)(methyl)amino)benzaldehyde as an Alkylating Agent

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document elucidates the molecular mechanism by which 4-((2-Chloroethyl)(methyl)amino)benzaldehyde, a member of the aromatic nitrogen mustard family, functions as a DNA alkylating agent. It details the chemical activation, interaction with DNA, and the subsequent cellular responses. While specific quantitative data for this exact compound is limited in publicly available literature, this guide leverages data from closely related and structurally similar aromatic nitrogen mustards to provide a comprehensive overview.

Introduction to Aromatic Nitrogen Mustards

Nitrogen mustards are a class of bifunctional alkylating agents that were among the first compounds used for cancer chemotherapy.[1] Their cytotoxic effects stem from their ability to form covalent bonds with nucleophilic moieties in cellular macromolecules, with DNA being the primary target.[2] this compound belongs to the aromatic subclass of nitrogen mustards. The aromatic ring reduces the nucleophilicity of the nitrogen atom compared to aliphatic mustards, making the compound less reactive and modulating its pharmacokinetic and pharmacodynamic properties.[3] This reduced reactivity allows for more selective action and often a better therapeutic index.

Mechanism of Action: From Activation to DNA Alkylation

The mechanism of action of this compound as a DNA alkylating agent can be dissected into two primary stages: chemical activation and reaction with DNA.

Chemical Activation: Formation of the Aziridinium Ion

The alkylating activity of nitrogen mustards is dependent on the intramolecular cyclization of one of the 2-chloroethyl side chains to form a highly reactive aziridinium (ethylene iminium) cation.[1][4] This is the rate-limiting step in the alkylation process. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the chloroethyl group, displacing the chloride ion.[3]

The aromatic ring in this compound delocalizes the nitrogen's lone pair, which slows down the formation of the aziridinium ion compared to aliphatic mustards like mechlorethamine.[3] This results in a slower activation rate and a longer half-life in a biological system.

Figure 1: Activation via Aziridinium Ion Formation.

Note: A placeholder image is used for the aziridinium ion as direct generation is complex. The diagram illustrates the conceptual transformation.

DNA Alkylation: Covalent Modification of Nucleobases

Once formed, the strained, positively charged aziridinium ring is a potent electrophile that readily reacts with nucleophilic sites on DNA. The primary target for alkylation by nitrogen mustards is the N7 position of guanine due to its high nucleophilicity.[5][6] Other potential sites, though less favored, include the N1 and N3 positions of adenine and the N3 position of cytosine.[7]

The reaction proceeds as follows:

-

Monofunctional Alkylation: The aziridinium ion is attacked by the N7 of a guanine base, forming a stable covalent bond (a mono-adduct).

-

Bifunctional Alkylation (Cross-linking): The second 2-chloroethyl arm can then undergo the same intramolecular cyclization to form another aziridinium ion. This second reactive site can then alkylate another nucleobase.[8]

-

Interstrand Cross-links (ICLs): If the second alkylation occurs on a guanine in the opposite DNA strand, it results in an interstrand cross-link. ICLs are highly cytotoxic lesions as they prevent DNA strand separation, thereby blocking replication and transcription.[1]

-

Intrastrand Cross-links: If the second alkylation occurs on another base within the same DNA strand, it forms an intrastrand cross-link.

-

Figure 2: DNA Alkylation and Cross-linking Pathway.

Cellular Consequences and Cytotoxicity

The formation of DNA adducts, particularly ICLs, triggers a cascade of cellular responses.

-

DNA Damage Response (DDR): The cell's DNA repair machinery recognizes the DNA lesions. Sensor proteins like ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) are activated, which in turn phosphorylate a host of downstream targets, including the tumor suppressor protein p53.

-

Cell Cycle Arrest: Activated p53 can induce cell cycle arrest, typically at the G1/S or G2/M checkpoints, to allow time for DNA repair.

-

Apoptosis: If the DNA damage is too extensive to be repaired, the p53 pathway can initiate apoptosis (programmed cell death), eliminating the damaged cell.[1] This is the ultimate basis for the anti-cancer activity of alkylating agents.

Figure 3: Cellular Response to DNA Alkylation.

Quantitative Data (Representative of Aromatic Nitrogen Mustards)

Table 1: DNA Adduct Distribution of Aromatic Nitrogen Mustards

| Compound | Primary Adducts | Key Findings |

|---|---|---|

| Chlorambucil | Ade-N1, Gua-N7, Cyt-N3, Ade-N3 | Single-stranded DNA is more reactive than double-stranded DNA. Gua-N7,N7 interstrand cross-links are detected.[7] |

| Melphalan | N7-guanine monoadducts, N3-adenine monoadducts, Interstrand cross-links (G-N-G) | N7-guanine adducts are the most prevalent lesions. The extent of p53-specific DNA damage correlates with clinical outcome in multiple myeloma.[1] |

Table 2: Representative Cytotoxicity of Aromatic Nitrogen Mustards

| Compound | Cell Line | Assay | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Melphalan | Human Myeloma (RPMI 8226) | MTT | ~ 5-10 | Illustrative data based on typical ranges |

| Chlorambucil | Chronic Lymphocytic Leukemia (CLL) cells | Apoptosis | ~ 10-50 | Illustrative data based on typical ranges |

Note: IC₅₀ values are highly dependent on the cell line and experimental conditions. The values presented are for illustrative purposes to indicate general potency.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of alkylating agents.

Protocol: Cytotoxicity Assessment via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability and cytotoxicity.[3][9]

Workflow Diagram

Figure 4: Experimental Workflow for the MTT Assay.

Methodology:

-

Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[2]

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the drug-containing medium. Include untreated and solvent-only controls.

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.[2]

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[3] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to each well to dissolve the formazan crystals.[2]

-

Data Acquisition: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against drug concentration to determine the IC₅₀ value (the concentration of drug that inhibits cell growth by 50%).

Protocol: Analysis of DNA Adducts by HPLC-Mass Spectrometry

This method allows for the sensitive detection and quantification of specific DNA adducts formed by the alkylating agent.[1]

Methodology:

-

Cell Treatment: Culture a relevant cancer cell line (e.g., HeLa or A549) and treat with a defined concentration of this compound for a set time (e.g., 24 hours).

-

DNA Isolation: Harvest the cells and isolate genomic DNA using a standard DNA extraction kit or phenol-chloroform extraction protocol.

-

DNA Hydrolysis: Enzymatically digest the DNA to individual nucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.

-

HPLC Separation: Separate the modified and unmodified nucleosides using reverse-phase High-Performance Liquid Chromatography (HPLC).

-

Mass Spectrometry (MS) Detection: Analyze the eluent from the HPLC using tandem mass spectrometry (LC-MS/MS). Use electrospray ionization (ESI) in positive ion mode. Monitor for specific parent-daughter ion transitions corresponding to the expected DNA adducts (e.g., guanine + alkylating agent fragment).

-

Quantification: Quantify the amount of each adduct by comparing its peak area to that of a known internal standard and normalizing to the total amount of DNA analyzed (typically measured by the amount of unmodified guanosine).

Conclusion

This compound acts as a classic aromatic nitrogen mustard. Its mechanism of action is initiated by the formation of a reactive aziridinium ion, which subsequently alkylates DNA, primarily at the N7 position of guanine. The formation of bifunctional adducts, especially interstrand cross-links, is the principal driver of its cytotoxicity. These lesions trigger the DNA damage response, leading to cell cycle arrest and, ultimately, apoptosis in cancer cells. The methodologies outlined provide a robust framework for the preclinical evaluation of this and other novel alkylating agents. Further studies are warranted to determine the specific quantitative parameters of its activity and its potential as a therapeutic agent.

References

- 1. benchchem.com [benchchem.com]

- 2. MTT (Assay protocol [protocols.io]

- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 4. This compound | 94-31-5 [sigmaaldrich.com]

- 5. Alkylation of DNA by the nitrogen mustard bis(2-chloroethyl)methylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanisms of DNA sequence selective alkylation of guanine-N7 positions by nitrogen mustards - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reactions of 4-[Bis(2-chloroethyl)amino]benzenebutanoic acid (chlorambucil) with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Interstrand cross-linking of DNA by 1,3-bis(2-chloroethyl)-1-nitrosourea and other 1-(2-haloethyl)-1-nitrosoureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide on the Biological Activity of 4-((2-Chloroethyl)(methyl)amino)benzaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 4-((2-Chloroethyl)(methyl)amino)benzaldehyde represent a class of compounds with significant potential in the realm of anticancer drug development. This technical guide provides a comprehensive overview of their biological activity, focusing on their synthesis, cytotoxic effects against various cancer cell lines, and the underlying mechanisms of action. This document summarizes key quantitative data, details experimental protocols for the evaluation of these compounds, and visualizes the pertinent biological pathways and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Introduction

The quest for novel and effective anticancer agents remains a cornerstone of medicinal chemistry. Nitrogen mustards, characterized by the bis(2-chloroethyl)amino functional group, are a well-established class of alkylating agents that have been utilized in cancer chemotherapy for decades. Their cytotoxic effects are primarily attributed to their ability to form covalent bonds with DNA, leading to interstrand and intrastrand cross-links, which ultimately inhibit DNA replication and transcription, and induce apoptosis.

The core structure of this compound combines this reactive chloroethylamino moiety with a benzaldehyde scaffold. The aldehyde group offers a versatile handle for chemical modification, allowing for the synthesis of a wide array of derivatives, such as Schiff bases and hydrazones. These modifications can significantly influence the compounds' physicochemical properties, including solubility, stability, and bioavailability, as well as their biological activity and tumor cell selectivity. This guide delves into the synthesis and biological evaluation of these derivatives, with a particular focus on their potential as anticancer agents.

Synthesis of this compound Derivatives

The synthesis of derivatives of this compound typically involves the condensation of the parent aldehyde with various primary amines or hydrazines to form Schiff bases or hydrazones, respectively.

General Synthesis of Schiff Base Derivatives

A general method for the synthesis of Schiff base derivatives involves the reaction of this compound with a substituted aniline or other primary amine in a suitable solvent, such as ethanol, often with catalytic amounts of an acid (e.g., glacial acetic acid). The reaction mixture is typically refluxed for several hours, and the resulting Schiff base is then isolated by filtration or evaporation of the solvent, followed by recrystallization.

-

Experimental Workflow for Schiff Base Synthesis

Caption: General workflow for the synthesis of Schiff base derivatives.

Biological Activity and Cytotoxicity

Derivatives of this compound have been investigated for their cytotoxic activity against a variety of human cancer cell lines. The primary mechanism of their antitumor action is believed to be DNA alkylation by the chloroethylamino group, a characteristic shared with other nitrogen mustards.

Quantitative Cytotoxicity Data

While comprehensive quantitative data for a wide range of this compound derivatives is not extensively available in a single study, related compounds have shown significant cytotoxic potential. For instance, Schiff bases derived from other substituted benzaldehydes have demonstrated promising anticancer activities.

A study on a novel Schiff base ligand synthesized from 5-chloro-2-((4-nitrobenzylidene) amino) benzoic acid reported an IC50 value of 446.68 µg/mL against Tongue Squamous Cell Carcinoma Fibroblasts (TSCCF) after 72 hours of treatment[1]. Another study on 2-aminobenzothiazole derivatives reported IC50 values ranging from 22.13 to 61.03 μM against lung (A549) and breast (MCF-7) cancer cell lines[2]. Although not direct derivatives of the core compound of interest, these findings highlight the potential of Schiff base modification to yield potent anticancer agents.

Table 1: Cytotoxicity of Structurally Related Schiff Base Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |

| 5-chloro-2-((4-nitrobenzylidene) amino) benzoic acid Schiff base | Tongue Squamous Cell Carcinoma Fibroblasts (TSCCF) | 446.68 µg/mL | [1] |

| 2-aminobenzothiazole derivative (OMS5) | Lung Cancer (A549) | 22.13 µM | [2] |

| 2-aminobenzothiazole derivative (OMS14) | Breast Cancer (MCF-7) | 61.03 µM | [2] |

Note: The data presented is for structurally related compounds and serves as an indication of the potential activity of this compound derivatives.

Experimental Protocols

The evaluation of the biological activity of these derivatives involves a series of standardized in vitro assays.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.

-

Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (derivatives of this compound) and incubated for a further 48-72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

-

-

Experimental Workflow for MTT Assay

Caption: Workflow of the in vitro MTT cytotoxicity assay.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for the 4-((2-Chloroethyl)(methyl)amino) moiety is DNA alkylation. The benzaldehyde portion of the molecule and its derivatives can also contribute to the overall biological effect by influencing various cellular signaling pathways.

DNA Alkylation

The bis(2-chloroethyl)amino group is a classic nitrogen mustard pharmacophore. It undergoes an intramolecular cyclization to form a highly reactive aziridinium ion, which then acts as an electrophile that can alkylate nucleophilic sites on DNA, primarily the N7 position of guanine. This can lead to the formation of monoadducts, as well as interstrand and intrastrand cross-links, which are highly cytotoxic lesions.

-

DNA Alkylation Pathway

References

Investigating the Cytotoxicity of 4-((2-Chloroethyl)(methyl)amino)benzaldehyde on Cancer Cell Lines: A Technical Guide

Introduction

Nitrogen mustards represent a class of alkylating agents that have been a cornerstone of cancer chemotherapy for decades.[1] Their cytotoxic effects are primarily mediated through the covalent modification of DNA, leading to cell cycle arrest and apoptosis.[2][3] The compound 4-((2-Chloroethyl)(methyl)amino)benzaldehyde belongs to the family of aromatic nitrogen mustards, incorporating a benzaldehyde moiety which may influence its biological activity and cellular uptake. This technical guide outlines the theoretical framework and experimental protocols for investigating the cytotoxic potential of this compound against various cancer cell lines.

Predicted Mechanism of Action: DNA Alkylation by Aromatic Nitrogen Mustards

The cytotoxic activity of aromatic nitrogen mustards is predicated on their ability to form highly reactive aziridinium ions. This process is initiated by an intramolecular cyclization where the nitrogen atom displaces the chloride from the chloroethyl group.[2] The resulting electrophilic aziridinium ion can then be attacked by nucleophilic sites on DNA, primarily the N7 position of guanine residues.[1] When both chloroethyl groups undergo this reaction, it can lead to the formation of interstrand cross-links in the DNA. These cross-links are particularly cytotoxic as they prevent DNA strand separation, thereby inhibiting replication and transcription, ultimately triggering apoptotic cell death.[1]

References

An In-depth Technical Guide on the Reaction of 4-((2-Chloroethyl)(methyl)amino)benzaldehyde with DNA Guanine Residues

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated reaction between the bifunctional alkylating agent, 4-((2-chloroethyl)(methyl)amino)benzaldehyde, and guanine residues within DNA. While direct experimental data for this specific compound is limited in publicly accessible literature, this document extrapolates the well-established mechanisms of structurally similar nitrogen mustards to predict its mode of action. The guide details the probable reaction pathways, the nature of the resulting DNA adducts, and the potential biological ramifications. Furthermore, it outlines standard experimental protocols for investigating such DNA alkylation events and presents illustrative quantitative data based on analogous compounds. Visual diagrams are provided to clarify the reaction mechanism, experimental workflows, and relevant cellular responses.

Introduction to Nitrogen Mustards and DNA Alkylation

Nitrogen mustards are a class of potent DNA alkylating agents characterized by the presence of one or more 2-chloroethyl groups.[1] These compounds are highly electrophilic and react with nucleophilic centers in biological macromolecules, with DNA being a primary target.[2] The cytotoxicity of many nitrogen mustards, which forms the basis of their use as antineoplastic agents, is largely attributed to their ability to form covalent adducts with DNA bases.[3] This damage can interfere with DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[3][4]

The reactivity of nitrogen mustards is initiated by an intramolecular cyclization to form a highly reactive aziridinium ion.[1] This intermediate is then susceptible to nucleophilic attack by various sites on the DNA bases. Guanine, being the most nucleophilic of the DNA bases, is the preferential target for many alkylating agents, with the N7 position being the most reactive site.[2][5]

Predicted Reaction of this compound with Guanine

Based on the known reactivity of analogous nitrogen mustards, this compound is anticipated to alkylate DNA through a sequential process involving the formation of a reactive aziridinium intermediate.

Mechanism of Action

The proposed reaction mechanism is as follows:

-

Aziridinium Ion Formation: The lone pair of electrons on the nitrogen atom of the amino group initiates an intramolecular nucleophilic attack on the carbon atom bearing the chlorine, displacing the chloride ion and forming a highly strained and electrophilic aziridinium ion.

-

Nucleophilic Attack by Guanine: The N7 position of a guanine residue in the DNA strand, being electron-rich, acts as a nucleophile and attacks the aziridinium ring, leading to its opening and the formation of a monofunctional adduct.

-

Formation of a Second Aziridinium Ion (for bifunctional agents): While the user-specified compound is monofunctional with respect to the chloroethyl group, many nitrogen mustards are bifunctional. In such cases, the second 2-chloroethyl group can independently form another aziridinium ion.

-

Cross-linking (for bifunctional agents): This second aziridinium ion can then react with another nucleophilic site, such as the N7 of another guanine residue on the same or opposite DNA strand, resulting in an intrastrand or interstrand cross-link, respectively.[5][6] Interstrand cross-links are particularly cytotoxic as they prevent the separation of the DNA strands, which is essential for replication and transcription.[3]

The benzaldehyde moiety in this compound may influence the reactivity and DNA binding affinity of the molecule, but the core alkylation chemistry is expected to be dictated by the chloroethylamino group.

Predicted DNA Adducts

The primary reaction product is expected to be a monoadduct at the N7 position of guanine: 7-(2-(methyl(4-formylphenyl)amino)ethyl)guanine. If the compound were bifunctional, the major products would include:

-

Monofunctional Adducts: Alkylation of a single guanine or adenine base.[6]

-

Intrastrand Cross-links: Linkage of two guanine residues on the same DNA strand.

-

Interstrand Cross-links: Linkage of two guanine residues on opposite DNA strands.[6]

The relative abundance of these adducts would depend on the reaction conditions and the DNA sequence context.

Quantitative Analysis of DNA Alkylation (Illustrative Data)

The following tables present hypothetical quantitative data based on typical findings for analogous nitrogen mustards to illustrate the types of measurements performed in such studies.

Table 1: Relative Reactivity of Nucleobases with a Model Nitrogen Mustard

| DNA Base | Relative Reactivity (%) |

| Guanine (N7) | 70 |

| Adenine (N3) | 20 |

| Cytosine (N3) | 5 |

| Thymine (O2) | <5 |

Table 2: Distribution of DNA Adducts Formed by a Model Bifunctional Nitrogen Mustard

| Adduct Type | Percentage of Total Adducts |

| N7-Guanine Monoadduct | 60 |

| N3-Adenine Monoadduct | 15 |

| G-G Intrastrand Cross-link | 10 |

| G-G Interstrand Cross-link | 10 |

| Other | 5 |

Experimental Protocols

Investigating the reaction of this compound with DNA would involve a series of in vitro and potentially cellular experiments.

In Vitro Reaction of this compound with DNA

Objective: To identify the DNA adducts formed and to determine the kinetics of the reaction.

Methodology:

-

Reaction Setup: Incubate purified calf thymus DNA or a synthetic oligonucleotide of defined sequence with varying concentrations of this compound in a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4) at 37°C.

-

Time-Course Analysis: Aliquots are taken at different time points to monitor the progress of the reaction.

-

DNA Hydrolysis: The DNA is enzymatically hydrolyzed to its constituent nucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.

-

Adduct Analysis by HPLC-MS/MS: The resulting mixture of normal and adducted nucleosides is analyzed by High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).

-

HPLC Separation: A C18 reverse-phase column is typically used to separate the different nucleosides based on their hydrophobicity.

-

MS/MS Detection: Electrospray ionization (ESI) in positive ion mode is used to detect and quantify the protonated molecular ions of the expected adducts. Collision-induced dissociation (CID) is used to generate characteristic fragment ions for structural confirmation.

-

-

Quantification: The amount of each adduct is quantified by comparing its peak area to that of a known concentration of an internal standard.

Cellular DNA Adduct Analysis

Objective: To determine if this compound forms DNA adducts in a cellular context.

Methodology:

-

Cell Culture and Treatment: A relevant cell line (e.g., a cancer cell line) is cultured and treated with this compound for a specified period.

-

Genomic DNA Isolation: Genomic DNA is isolated from the treated cells using a commercial DNA extraction kit.

-

DNA Hydrolysis and Analysis: The isolated DNA is then subjected to the same hydrolysis and HPLC-MS/MS analysis as described in the in vitro protocol.

Visualizations

Reaction Mechanism

Caption: Predicted reaction of this compound with guanine.

Experimental Workflow

Caption: General workflow for the detection of DNA adducts.

Cellular Response to DNA Alkylation

Caption: Simplified overview of cellular responses to DNA alkylation.

Conclusion

This compound is predicted to function as a DNA alkylating agent, primarily targeting the N7 position of guanine residues through the formation of a reactive aziridinium ion. The resulting DNA adducts can disrupt critical cellular processes, leading to cytotoxicity. The experimental protocols outlined in this guide provide a framework for the detailed investigation of its mechanism of action and biological effects. A thorough understanding of the interaction of such compounds with DNA is crucial for the development of novel therapeutic agents and for assessing the toxicological risks of chemical exposure.

References

- 1. mdpi.com [mdpi.com]

- 2. escholarship.org [escholarship.org]

- 3. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The complexity and regulation of repair of alkylation damage to nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The interaction of chromatin with alkylating agents. The monofunctional action of bis(2-chloroethyl)methylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Alkylation of DNA by the nitrogen mustard bis(2-chloroethyl)methylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-((2-Chloroethyl)(methyl)amino)benzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of the compound 4-((2-Chloroethyl)(methyl)amino)benzaldehyde, a molecule of interest in synthetic chemistry and potentially in drug development. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of the molecule, supported by detailed, generalized experimental protocols for acquiring such data. The information is structured to be a valuable resource for researchers in the fields of analytical chemistry, organic synthesis, and medicinal chemistry.

Introduction

This compound (CAS No. 94-31-5) is an aromatic aldehyde containing a nitrogen mustard moiety. The spectroscopic analysis of this compound is crucial for its identification, purity assessment, and structural elucidation. This guide presents a predictive summary of its key spectroscopic features based on the analysis of its functional groups and data from analogous structures.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are powerful tools for elucidating the carbon-hydrogen framework of a molecule. For this compound, the following spectral features are anticipated.

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.8 | Singlet | 1H | Aldehyde proton (-CHO) |

| ~7.7 | Doublet | 2H | Aromatic protons (ortho to -CHO) |

| ~6.7 | Doublet | 2H | Aromatic protons (ortho to -N(CH₃)(CH₂CH₂Cl)) |

| ~3.8 | Triplet | 2H | Methylene protons (-N-CH₂-CH₂Cl) |

| ~3.6 | Triplet | 2H | Methylene protons (-CH₂-Cl) |

| ~3.1 | Singlet | 3H | Methyl protons (-N-CH₃) |

Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~190 | Aldehyde carbonyl carbon (-CHO) |

| ~152 | Aromatic carbon attached to the amino group |

| ~132 | Aromatic carbons ortho to the aldehyde group |

| ~129 | Aromatic carbon attached to the aldehyde group |

| ~111 | Aromatic carbons ortho to the amino group |

| ~55 | Methylene carbon attached to nitrogen (-N-CH₂-) |

| ~41 | Methylene carbon attached to chlorine (-CH₂-Cl) |

| ~40 | Methyl carbon (-N-CH₃) |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The solid-state IR spectrum of this compound is expected to show the following characteristic absorption bands.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2820 and ~2720 | Medium | C-H stretch of the aldehyde |

| ~1680 | Strong | C=O stretch of the aromatic aldehyde |

| ~1600, ~1500 | Medium-Strong | C=C stretching of the aromatic ring |

| ~1350 | Strong | C-N stretching of the aromatic amine[1] |

| ~820 | Strong | C-H out-of-plane bending for a 1,4-disubstituted benzene |

| ~670 | Medium | C-Cl stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely be used.

Table 4: Predicted Key Mass Spectrometry Fragments (m/z) for this compound

| m/z Value | Interpretation |

| 197/199 | Molecular ion peak (M⁺) and its isotope peak (M+2) due to the presence of ³⁵Cl and ³⁷Cl in a ~3:1 ratio[2][3][4] |

| 168 | Loss of the ethyl group (-C₂H₅) |

| 148 | Loss of the chloroethyl radical (•CH₂CH₂Cl) |

| 134 | [M - C₂H₄Cl]⁺ |

| 120 | [M - CH₂Cl - C₂H₄]⁺ |

| 91 | Tropylium ion from the aromatic ring |

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data discussed above.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Parameters (for a 400 MHz spectrometer):

-

¹H NMR:

-

Spectral Width: -2 to 12 ppm

-

Pulse Width: 30-45°

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 16-64

-

-

¹³C NMR:

-

Spectral Width: 0 to 220 ppm

-

Pulse Program: Proton-decoupled

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 or more, depending on sample concentration.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal (0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To obtain a high-quality infrared spectrum to identify functional groups.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

-

Instrument Parameters (for a Fourier-Transform IR spectrometer):

-

Background Scan:

-

Run a background scan with no sample on the crystal to account for atmospheric CO₂ and H₂O.

-

-

Sample Scan:

-

Apply pressure to the sample using the instrument's pressure arm to ensure good contact with the crystal.

-

Scan Range: 4000 to 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Methodology (Electron Ionization - EI):

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid sample or after separation by gas chromatography (GC-MS).

-

For a direct insertion probe, the sample is heated to induce volatilization into the ion source.

-

-

Instrument Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Ion Source Temperature: 150-250 °C

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Scan Range: m/z 40-400

-

-

Data Analysis:

-

Identify the molecular ion peak (M⁺) and its corresponding M+2 isotope peak to confirm the presence of chlorine.

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Compare the obtained spectrum with spectral libraries if available.

-

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of the target compound.

Caption: Predicted major fragmentation pathways in mass spectrometry.

References

Physical and chemical properties of "4-((2-Chloroethyl)(methyl)amino)benzaldehyde"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of the compound 4-((2-Chloroethyl)(methyl)amino)benzaldehyde. This molecule, belonging to the nitrogen mustard class of aromatic aldehydes, holds significant interest for its potential applications in medicinal chemistry and materials science due to its reactive chloroethyl moiety and versatile benzaldehyde group.

Compound Identification and Physical Properties

This compound is a solid at room temperature with the chemical formula C₁₀H₁₂ClNO.[1][2] Key identification and physical data are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 94-31-5 | [3] |

| Molecular Formula | C₁₀H₁₂ClNO | [3] |

| Molecular Weight | 197.66 g/mol | [3] |

| IUPAC Name | This compound | [4] |

| Synonyms | p-((2-Chloroethyl)methylamino)benzaldehyde, 4-[(2-Chloroethyl)(methyl)amino]benzaldehyde | [4] |

| Physical Form | Solid | [1][2] |

| Melting Point | 70 °C | [5] |

| Boiling Point (Predicted) | 328.7 ± 27.0 °C | [5] |

| Purity (Typical) | ≥98% | [1][6] |

Spectral Data

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton, the methyl group, and the two methylene groups of the chloroethyl chain. The aromatic protons would likely appear as two doublets in the downfield region (around 7-8 ppm). The highly deshielded aldehyde proton would be a singlet further downfield (around 9-10 ppm). The methylene protons adjacent to the nitrogen and the chlorine would appear as triplets in the range of 3-4 ppm, and the methyl protons would be a singlet around 3 ppm.

-

¹³C NMR: The carbon NMR spectrum would show a characteristic signal for the carbonyl carbon of the aldehyde group in the highly deshielded region (around 190 ppm).[7] The aromatic carbons would resonate in the 110-150 ppm range. The carbons of the chloroethyl and methyl groups would appear in the upfield region.

2.2. Infrared (IR) Spectroscopy

The IR spectrum would be characterized by a strong absorption band corresponding to the C=O stretching of the aldehyde group, typically found around 1700-1680 cm⁻¹.[8] Other significant peaks would include C-H stretching vibrations of the aromatic ring and the alkyl groups, C=C stretching of the aromatic ring, and C-N and C-Cl stretching vibrations.

2.3. Mass Spectrometry (MS)

The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (197.66 g/mol ).[3] The fragmentation pattern would likely involve the loss of the chloroethyl group, the methyl group, and the formyl group, leading to characteristic fragment ions.[9][10]

Chemical Properties

3.1. Solubility

Based on its structure, this compound is expected to be soluble in common organic solvents such as dimethyl sulfoxide (DMSO), dichloromethane, and chloroform. Its solubility in water is likely to be low.

3.2. Stability and Storage

As a nitrogen mustard derivative, this compound may be sensitive to moisture and elevated temperatures. The chloroethyl group can undergo hydrolysis or other nucleophilic substitution reactions. Therefore, it is recommended to store the compound in a cool, dry, and dark place under an inert atmosphere.[1][6]

3.3. Reactivity

The chemical reactivity of this compound is dictated by two primary functional groups: the aldehyde and the nitrogen mustard moiety.

-

Aldehyde Group: The aldehyde group can undergo typical reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and nucleophilic addition reactions with amines to form imines (Schiff bases).[11]

-

Nitrogen Mustard Moiety: The 2-chloroethylamino group is the pharmacophore responsible for the alkylating properties of nitrogen mustards. The lone pair of electrons on the nitrogen atom can attack the adjacent carbon bearing the chlorine atom, forming a highly reactive aziridinium ion intermediate. This intermediate is a potent electrophile that can react with nucleophiles.[12][13] In a biological context, the primary target for alkylation is the N7 position of guanine in DNA.[14]

Experimental Protocols

4.1. Synthesis

A plausible and widely used method for the synthesis of 4-substituted benzaldehydes from electron-rich aromatic compounds is the Vilsmeier-Haack reaction .[15][16][17] This reaction introduces a formyl group (-CHO) onto an aromatic ring using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

Proposed Synthesis Workflow:

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical):

-

Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride drying tube, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise with continuous stirring, maintaining the temperature below 10 °C. Stir the mixture for an additional 30 minutes at this temperature to form the Vilsmeier reagent.

-

Formylation: Dissolve N-(2-chloroethyl)-N-methylaniline in DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 60-70 °C for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, cool the mixture and pour it onto crushed ice with vigorous stirring. Neutralize the solution with a suitable base, such as sodium hydroxide or sodium carbonate, until a precipitate forms. Filter the crude product, wash it with water, and dry it. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Biological Activity and Potential Applications

5.1. Mechanism of Action as an Alkylating Agent

As a nitrogen mustard, this compound is expected to function as a bifunctional alkylating agent. The proposed mechanism involves the intramolecular formation of a highly reactive aziridinium ion, which then alkylates nucleophilic sites on biological macromolecules, primarily DNA.[12][13] This alkylation can occur at one or both of the chloroethyl arms, leading to mono-adducts or inter- and intra-strand cross-links in the DNA. These DNA lesions disrupt DNA replication and transcription, ultimately inducing cell cycle arrest and apoptosis.[14][18]

Signaling Pathway for DNA Damage-Induced Apoptosis:

Caption: DNA damage-induced apoptosis pathway.

5.2. Cytotoxicity

5.3. Applications in Drug Development

The bifunctional nature of this compound makes it a versatile platform for the development of novel therapeutic agents. The aldehyde group can be used as a handle for conjugation to targeting moieties, such as peptides or antibodies, to achieve selective delivery to cancer cells. Furthermore, the nitrogen mustard "warhead" can be modified to fine-tune its reactivity and toxicity profile.[18]

Safety and Handling

6.1. Hazard Identification

Based on data for similar compounds, this compound should be handled with care. It is likely to be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin, eye, and respiratory irritation.[1][2]

6.2. Recommended Handling Precautions

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, immediately flush the affected area with plenty of water.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.[1]

This technical guide provides a summary of the available information on this compound. Further experimental studies are required to fully elucidate its spectral properties, reactivity, and biological activity for its potential application in research and drug development.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. rsc.org [rsc.org]

- 3. scbt.com [scbt.com]

- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 5. rsc.org [rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. researchgate.net [researchgate.net]

- 9. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. Nitrogen Mustards as Alkylating Agents: A Review on Chemistry, Mechanism of Action and Current USFDA Status of Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Reactions of nitrogen mustards with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 16. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 17. ijpcbs.com [ijpcbs.com]

- 18. Therapeutic Potential of Nitrogen Mustard Based Hybrid Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The Cytotoxicity of Benzaldehyde Nitrogen Mustard-2-Pyridine Carboxylic Acid Hydrazone Being Involved in Topoisomerase IIα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 20. consensus.app [consensus.app]

"4-((2-Chloroethyl)(methyl)amino)benzaldehyde" as a precursor for nitrogen mustard compounds

An in-depth technical guide on the synthesis of nitrogen mustard compounds from "4-((2-Chloroethyl)(methyl)amino)benzaldehyde" cannot be provided. The creation and dissemination of detailed protocols for the synthesis of nitrogen mustards, which are potent alkylating agents with applications in both chemotherapy and as chemical warfare agents, are subject to strict regulations and ethical considerations.

Providing such a guide would be irresponsible and could facilitate the production of hazardous materials by unauthorized individuals. The synthesis of these compounds should only be conducted by trained professionals in controlled laboratory settings with appropriate safety measures and regulatory oversight.

Instead, general information on the chemical class and its medical applications can be discussed from a public health and safety perspective. Nitrogen mustards, despite their toxicity, have been pivotal in the development of chemotherapy. Their mechanism of action involves the alkylation of DNA, which disrupts cell division and is particularly effective against rapidly proliferating cancer cells. Research in this area focuses on designing new analogues with increased selectivity for cancer cells to minimize side effects.

For researchers, scientists, and drug development professionals interested in the development of novel therapeutics, it is recommended to consult peer-reviewed scientific literature and established safety protocols from regulatory agencies. Access to detailed synthetic procedures for such compounds is typically restricted and requires appropriate institutional affiliations and adherence to all relevant safety and security protocols.

Potential Therapeutic Targets of 4-((2-Chloroethyl)(methyl)amino)benzaldehyde Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-((2-Chloroethyl)(methyl)amino)benzaldehyde and its analogs belong to the nitrogen mustard class of alkylating agents. These compounds are of significant interest in oncology due to their ability to induce cytotoxicity in rapidly proliferating cancer cells. The core structure, featuring a benzaldehyde ring and a reactive bis(2-chloroethyl)amino group, allows for a range of chemical modifications to modulate activity, selectivity, and pharmacological properties. This technical guide provides a comprehensive overview of the potential therapeutic targets of these analogs, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

The primary mechanism of action for this class of compounds is the alkylation of DNA. The electron-rich nitrogen atom of the amino group facilitates the formation of a highly reactive aziridinium ion, which then electrophilically attacks nucleophilic sites on DNA bases, primarily the N7 position of guanine. This can result in mono-adducts, and more critically, interstrand cross-links (ICLs) that block DNA replication and transcription, ultimately triggering programmed cell death (apoptosis).[1]

Recent studies on various analogs have revealed that their cytotoxic effects are not solely dependent on DNA alkylation. Emerging evidence points to a multi-faceted mechanism of action that can include the inhibition of key enzymes involved in DNA topology, such as topoisomerase II, and the induction of cellular oxidative stress through the generation of reactive oxygen species (ROS).[2][3] This guide will delve into these primary and secondary therapeutic targets, providing a framework for the further development and evaluation of this compound analogs as potential anticancer agents.

Core Therapeutic Targets and Mechanisms of Action

The anticancer activity of this compound analogs stems from their ability to interfere with fundamental cellular processes. The main therapeutic targets and the corresponding mechanisms are outlined below.

DNA Alkylation and Interstrand Cross-Linking

The hallmark of nitrogen mustards is their ability to covalently modify DNA. This process is initiated by the intramolecular cyclization of the chloroethyl group to form a highly reactive aziridinium ion. This cation is a potent electrophile that readily reacts with nucleophilic centers in DNA, particularly the N7 atom of guanine. A second, similar reaction with the other chloroethyl arm leads to the formation of an interstrand cross-link, covalently linking the two strands of the DNA double helix. These ICLs are highly cytotoxic lesions as they physically obstruct the separation of DNA strands, which is essential for both replication and transcription. The cellular response to such extensive DNA damage, when repair mechanisms are overwhelmed, is the initiation of apoptosis.[4][5]

Inhibition of Topoisomerase II

Topoisomerase II is an essential enzyme that resolves DNA topological problems, such as supercoils and knots, that arise during replication, transcription, and chromosome segregation. It functions by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through, and then resealing the break. Some analogs of this compound have been shown to act as topoisomerase II poisons.[3] These compounds stabilize the "cleavable complex," a covalent intermediate where topoisomerase II is bound to the broken DNA ends. This prevents the re-ligation of the DNA strands, leading to an accumulation of permanent double-strand breaks, which are highly toxic to the cell and are potent inducers of apoptosis.[6]

Generation of Reactive Oxygen Species (ROS)

Several anticancer agents exert their effects by inducing oxidative stress within cancer cells. Some benzaldehyde nitrogen mustard analogs have been found to increase the intracellular levels of reactive oxygen species (ROS), such as superoxide anions and hydrogen peroxide.[2][3] Cancer cells often have a higher basal level of ROS compared to normal cells, making them more vulnerable to further ROS-induced damage. Elevated ROS can damage cellular components, including lipids, proteins, and DNA. This oxidative damage can trigger apoptosis through various signaling pathways, including the activation of stress-activated protein kinases (e.g., JNK) and the mitochondrial pathway of apoptosis.[7][8][9]

Quantitative Data on Anticancer Activity

The cytotoxic efficacy of this compound analogs is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes the IC50 values for a representative analog, Benzaldehyde Nitrogen Mustard-2-Pyridine Carboxylic Acid Hydrazone (BNMPH), and other related nitrogen mustard derivatives.

| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |

| Benzaldehyde Nitrogen Mustard-2-Pyridine Carboxylic Acid Hydrazone (BNMPH) | HepG2 (Hepatocellular Carcinoma) | 26.1 ± 3.5 | [2][3] |

| HCT-116 (Colorectal Carcinoma) | 57.5 ± 5.3 | [2][3] | |

| K562 (Chronic Myelogenous Leukemia) | 48.2 ± 4.0 | [2][3] | |

| PC-12 (Pheochromocytoma) | 19.4 ± 2.2 | [2][3] | |

| BFA-Nitrogen Mustard Hybrid (5a) | HL-60 (Promyelocytic Leukemia) | 4.48 | [10] |

| PC-3 (Prostate Cancer) | 9.37 | [10] | |

| Bel-7402 (Hepatocellular Carcinoma) | 0.2 | [10] | |

| Bel-7402/5-FU (Drug-Resistant) | 0.84 | [10] | |

| Hydroxyanthraquinone-Nitrogen Mustard Hybrid (5k) | MCF-7 (Breast Cancer) | 0.000263 | [11][12] |

| Tyrosinamide-Chlorambucil Hybrid (m-16) | MDA-MB-231 (Breast Cancer) | 48.61 | [10] |

| MCF-7 (Breast Cancer) | 31.25 | [10] | |

| Chlorambucil (Parent Drug) | MDA-MB-231 (Breast Cancer) | 136.85 | [10] |

| MCF-7 (Breast Cancer) | 130.36 | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the therapeutic potential of this compound analogs.

MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Western Blot for Apoptosis Markers

Principle: Western blotting is used to detect specific proteins in a sample. To assess apoptosis, the expression levels of key proteins in the apoptotic pathway, such as cleaved caspase-3 and cleaved PARP, are measured.

Protocol:

-

Cell Treatment and Lysis: Treat cells with the test compound at the desired concentration and time. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Topoisomerase II Inhibition Assay (kDNA Decatenation Assay)

Principle: This assay measures the ability of topoisomerase II to decatenate kinetoplast DNA (kDNA), a network of interlocked DNA circles. Inhibitors of topoisomerase II will prevent this decatenation, leaving the kDNA in its catenated form.

Protocol:

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing assay buffer, ATP, and kDNA.

-

Inhibitor Addition: Add the test compound at various concentrations to the reaction mixture. Include a vehicle control and a known topoisomerase II inhibitor (e.g., etoposide) as a positive control.

-

Enzyme Addition: Add purified human topoisomerase IIα to initiate the reaction.

-

Incubation: Incubate the reaction at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the catenated and decatenated kDNA.

-

Visualization: Stain the gel with ethidium bromide or another DNA stain and visualize the DNA bands under UV light. Decatenated kDNA will migrate into the gel, while catenated kDNA will remain in the well.

Measurement of Intracellular ROS

Principle: The production of intracellular ROS can be measured using fluorescent probes. Dichlorodihydrofluorescein diacetate (DCFH-DA) is a common probe that is non-fluorescent until it is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).

Protocol:

-

Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with the test compound as described for the MTT assay.

-

Probe Loading: After treatment, remove the medium and wash the cells with warm PBS. Add 100 µL of 10 µM DCFH-DA in PBS to each well.

-

Incubation: Incubate the plate for 30 minutes at 37°C in the dark.

-

Fluorescence Measurement: Wash the cells with PBS and add 100 µL of PBS to each well. Measure the fluorescence intensity using a fluorescence plate reader with excitation at 485 nm and emission at 535 nm.

-

Data Analysis: Normalize the fluorescence intensity to the cell number (if necessary) and express the results as a fold change relative to the vehicle control.

Conclusion

Analogs of this compound represent a promising class of compounds for anticancer drug development. Their therapeutic potential is rooted in their ability to target multiple critical cellular processes. The primary and most well-established mechanism is the alkylation of DNA, leading to the formation of cytotoxic interstrand cross-links that trigger apoptosis. Furthermore, the discovery that certain analogs can also inhibit topoisomerase II and induce the production of reactive oxygen species highlights the multi-targeted nature of these compounds, which may offer advantages in overcoming drug resistance.

The quantitative data presented in this guide demonstrate the potent cytotoxic activity of these analogs against a range of cancer cell lines. The detailed experimental protocols provide a practical framework for researchers to further investigate the mechanisms of action and to screen for novel, more effective derivatives. The signaling pathway diagrams offer a visual representation of the complex cellular responses to these compounds.

Future research in this area should focus on the synthesis and evaluation of a wider range of analogs to establish a more comprehensive structure-activity relationship. This will aid in the design of compounds with improved tumor selectivity and reduced off-target toxicity. Investigating the interplay between DNA damage, topoisomerase II inhibition, and ROS generation will provide a deeper understanding of the synergistic effects that may contribute to the overall anticancer efficacy of these promising therapeutic agents.

References

- 1. DNA damage signaling in the cellular responses to mustard vesicants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Cytotoxicity of Benzaldehyde Nitrogen Mustard-2-Pyridine Carboxylic Acid Hydrazone Being Involved in Topoisomerase IIα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The cytotoxicity of benzaldehyde nitrogen mustard-2-pyridine carboxylic acid hydrazone being involved in topoisomerase IIα inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nitrogen mustard exposure of murine skin induces DNA damage, oxidative stress and activation of MAPK/Akt-AP1 pathway leading to induction of inflammatory and proteolytic mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation of DNA damage repair pathways in response to nitrogen mustard-induced DNA damage and toxicity in skin keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Elevated topoisomerase II activity and altered chromatin in nitrogen mustard-resistant human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. ROS-Mediated Cancer Cell Killing through Dietary Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cancer Metabolism: The Role of ROS in DNA Damage and Induction of Apoptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Therapeutic Potential of Nitrogen Mustard Based Hybrid Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design and synthesis of novel hydroxyanthraquinone nitrogen mustard derivatives as potential anticancer agents via a bioisostere approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design and synthesis of novel hydroxyanthraquinone nitrogen mustard derivatives as potential anticancer agents via a bioisostere approach - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of 4-((2-Chloroethyl)(methyl)amino)benzaldehyde DNA Binding: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive overview of the in silico methodologies used to model the interaction between the nitrogen mustard derivative, 4-((2-Chloroethyl)(methyl)amino)benzaldehyde, and deoxyribonucleic acid (DNA). As a member of the alkylating agent class of compounds, understanding its mechanism of DNA binding at a molecular level is crucial for the development of novel therapeutics and for assessing its toxicological profile. This document details the theoretical basis of its interaction, outlines computational and experimental protocols for its study, and presents the relevant cellular signaling pathways affected by the resulting DNA damage.

Introduction to this compound and its DNA Alkylating Potential

This compound belongs to the nitrogen mustard family, a class of compounds known for their ability to form covalent bonds with biological macromolecules, most notably DNA.[1][2] These agents are characterized by a chloroethylamino group, which is responsible for their alkylating activity. The cytotoxic effects of nitrogen mustards are primarily attributed to their ability to induce DNA damage, which can interfere with DNA replication and transcription, ultimately leading to cell death.[3][4]

The mechanism of action for nitrogen mustards involves an intramolecular cyclization to form a highly reactive aziridinium ion.[1][5] This electrophilic intermediate is then susceptible to nucleophilic attack by electron-rich sites on DNA bases. The N7 position of guanine is the most frequent target for alkylation by nitrogen mustards.[5][6] Bifunctional alkylating agents can react with two different nucleophilic sites, leading to the formation of interstrand or intrastrand cross-links in the DNA, which are particularly cytotoxic lesions.[3][7]

In Silico Modeling of DNA Binding

Computational modeling offers a powerful and cost-effective approach to investigate the binding of small molecules like this compound to DNA. These methods provide insights into the binding modes, interaction energies, and the structural changes induced in both the ligand and the DNA.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, in this case, DNA.[8][9] The process involves sampling a large number of possible conformations of the ligand in the binding site of the DNA and scoring them based on a force field that estimates the binding affinity.

Table 1: Representative Molecular Docking Parameters for Small Molecule-DNA Interaction

| Parameter | Description | Typical Value/Software |

| Receptor | 3D structure of DNA | B-DNA dodecamer (e.g., PDB ID: 1BNA) |

| Ligand | 3D structure of this compound | Generated and energy-minimized using software like ChemDraw or Avogadro |

| Docking Software | Program to perform the docking simulation | AutoDock, GOLD, Glide |

| Search Algorithm | Algorithm to explore ligand conformations | Lamarckian Genetic Algorithm, Monte Carlo |

| Scoring Function | Function to estimate binding energy | AMBER, CHARMM, MMFF94 |

| Grid Box | Defines the search space on the DNA | Centered on the DNA, encompassing the major and minor grooves |

Quantum Mechanics (QM) and Density Functional Theory (DFT)

Quantum mechanics calculations, particularly Density Functional Theory (DFT), can provide a more accurate description of the electronic structure and reactivity of the system.[10] DFT is well-suited for studying the mechanism of covalent bond formation between the aziridinium ion of the activated nitrogen mustard and the DNA base.

Table 2: Key DFT Calculation Parameters for Reaction Mechanism Studies

| Parameter | Description | Typical Method/Basis Set |

| Method | DFT functional | B3LYP, M06-2X |

| Basis Set | Mathematical description of atomic orbitals | 6-31G*, 6-311++G** |

| Solvation Model | Simulates the effect of the solvent (water) | Polarizable Continuum Model (PCM) |

| Calculation Type | Determines the properties to be calculated | Geometry Optimization, Transition State Search, Frequency Calculation |

Experimental Validation Protocols

In silico predictions should always be validated by experimental data. A variety of biophysical techniques can be employed to characterize the interaction of this compound with DNA.[11]

UV-Visible Absorption Spectroscopy

This technique is used to monitor the changes in the absorption spectrum of the compound upon binding to DNA.[12] Intercalation or groove binding can lead to hypochromism (decrease in absorbance) or hyperchromism (increase in absorbance) and a red or blue shift in the maximum wavelength of absorption.

Experimental Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a stock solution of DNA (e.g., calf thymus DNA) in a buffer solution (e.g., Tris-HCl, pH 7.4).

-

Titrate a fixed concentration of the compound with increasing concentrations of DNA.

-

Record the UV-Vis absorption spectra after each addition of DNA.

-

Analyze the changes in absorbance and wavelength to determine the binding mode and calculate the binding constant (Kb).

Fluorescence Spectroscopy

Fluorescence quenching experiments can provide information about the binding affinity and mechanism. If the compound is fluorescent, its fluorescence may be quenched upon binding to DNA.

Experimental Protocol:

-

Prepare solutions as described for UV-Vis spectroscopy.

-

Excite the compound at its maximum absorption wavelength and record the emission spectrum.

-

Titrate the compound with increasing concentrations of DNA and record the fluorescence spectra.

-

Analyze the quenching data using the Stern-Volmer equation to determine the quenching constant.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for studying changes in the secondary structure of DNA upon ligand binding.[11] The B-form DNA has a characteristic CD spectrum with a positive band around 275 nm and a negative band around 245 nm. Changes in these bands can indicate the mode of binding.

Experimental Protocol:

-

Prepare solutions of DNA and the compound in a suitable buffer.

-

Record the CD spectrum of DNA alone.

-

Add increasing concentrations of the compound to the DNA solution and record the CD spectra.

-

Analyze the changes in the CD bands to infer the effect of the compound on the DNA conformation.

Cellular Signaling Pathways and Logical Relationships

The DNA damage induced by this compound activates complex cellular signaling pathways aimed at repairing the damage or inducing cell death if the damage is too severe.[7][13]

DNA Damage Response Pathway

The following diagram illustrates a simplified DNA damage response pathway initiated by alkylating agents.

Caption: DNA Damage Response Pathway to Alkylating Agents.

In Silico Modeling Workflow

The following diagram outlines a typical workflow for the in silico modeling of small molecule-DNA interactions.

Caption: In Silico Modeling Workflow for DNA-Ligand Interactions.

Logical Relationship of DNA Alkylation

The following diagram illustrates the logical progression from the chemical properties of this compound to its biological effect.

Caption: Logical Progression of DNA Alkylation by a Nitrogen Mustard.

Conclusion